molecular formula C14H14ClNO2S B3507464 N-(2-chlorobenzyl)-N-phenylmethanesulfonamide

N-(2-chlorobenzyl)-N-phenylmethanesulfonamide

Cat. No. B3507464
M. Wt: 295.8 g/mol
InChI Key: WGYHSLRUULIQAX-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-N-phenylmethanesulfonamide” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), a phenyl group (a benzene ring), a sulfonamide group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom), and a chlorine atom attached to the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenylamine with 2-chlorobenzyl chloride to form the N-phenyl-N-(2-chlorobenzyl)amine intermediate. This could then be reacted with sulfuryl chloride or a similar sulfonating agent to introduce the sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques would provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzyl, phenyl, and sulfonamide groups, as well as the chlorine atom. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying its biological activity, its physical properties, or its reactivity under different conditions .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-19(17,18)16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHSLRUULIQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N-phenylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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